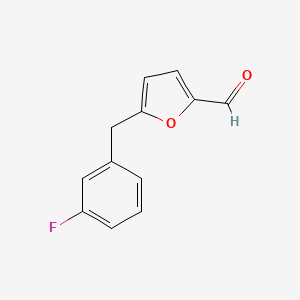

5-(3-Fluorobenzyl)furan-2-carbaldehyde

Description

Significance of Furan-2-carbaldehyde Derivatives in Heterocyclic Chemistry

Furan-2-carbaldehyde, commonly known as furfural (B47365), and its derivatives are versatile platform chemicals that serve as foundational materials for a wide array of more complex molecules. synhet.comnih.gov These compounds are characterized by a reactive aldehyde group attached to a five-membered aromatic furan (B31954) ring. This aldehyde functionality readily participates in a variety of chemical transformations, including condensation reactions, oxidations, and reductions, making it a valuable handle for synthetic chemists. nih.govnih.gov For instance, Knoevenagel condensation of 5-substituted furan-2-carboxaldehydes with active methylene (B1212753) compounds is a well-established method for forming new carbon-carbon bonds. sphinxsai.comnih.gov

The furan ring itself is a structural component found in numerous natural products and pharmaceuticals, contributing to their biological activity. nih.gov Its derivatives have been investigated for a range of applications, from being intermediates in the synthesis of dyes and specialty chemicals to forming the core of pharmacologically active agents. researchgate.net

Structural Characteristics and Chemical Importance of 5-Substituted Furan Systems

The 5-position is a common site for derivatization, often achieved through cross-coupling reactions. Methods such as Suzuki, Hiyama, and Negishi couplings, often catalyzed by palladium complexes, are employed to introduce a variety of aryl, heteroaryl, and alkyl groups. sphinxsai.com The resulting 5-substituted furan systems are valuable intermediates in organic synthesis, providing a scaffold for the construction of more complex molecular frameworks with potential applications in materials science and medicinal chemistry. nih.govresearchgate.net

Research Landscape of Fluorinated Benzyl (B1604629) Moieties in Chemical Synthesis

The incorporation of fluorine into organic molecules is a widely utilized strategy in medicinal chemistry to enhance a drug candidate's profile. researchgate.netmdpi.comtandfonline.com The introduction of a fluorine atom or a fluorinated group, such as a fluorobenzyl moiety, can profoundly influence a molecule's physicochemical properties. These changes can include increased metabolic stability, enhanced binding affinity to target proteins, and altered lipophilicity and bioavailability. tandfonline.comacs.org

The direct fluorination of benzylic C-H bonds is an area of active research, offering a direct path to benzyl fluorides which can be used to attenuate metabolic degradation at these positions. rsc.org The use of fluorinated building blocks, like 3-fluorobenzyl bromide, in synthetic routes remains a dominant approach in drug discovery. sigmaaldrich.com The presence of a fluorinated benzyl group in a molecule is often a deliberate design choice aimed at improving its pharmacological properties, making the study of compounds containing this moiety particularly relevant. mdpi.com

Overview of Research Gaps and Objectives Pertaining to 5-(3-Fluorobenzyl)furan-2-carbaldehyde

The primary objective of future research on this compound should be its definitive synthesis and thorough characterization. This would involve developing an efficient synthetic protocol, likely based on established cross-coupling methodologies, and comprehensive spectroscopic analysis to confirm its structure. Following its synthesis, a systematic investigation of its chemical reactivity, particularly of the aldehyde group, would be crucial to understand its potential as a synthetic intermediate.

Furthermore, given the prevalence of the fluorobenzyl and furan-2-carbaldehyde motifs in bioactive molecules, a key objective would be to explore the potential biological activities of this compound and its derivatives. This would entail screening for various pharmacological activities and could open new avenues for the development of novel therapeutic agents. The current lack of data underscores the opportunity for new and impactful research in this area.

Data Tables

Table 1: Physicochemical and Spectroscopic Data of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| This compound | C₁₂H₉FO₂ | 204.20 | Solid (predicted) | Not available |

| 5-(4-Fluorobenzyl)furan-2-carbaldehyde evitachem.com | C₁₂H₉FO₂ | 204.20 | Not available | Not available |

| 5-(3-Fluorophenyl)furan-2-carbaldehyde sigmaaldrich.com | C₁₁H₇FO₂ | 190.17 | Not available | Not available |

| 5-(4-Fluorophenyl)furan-2-carbaldehyde scbt.com | C₁₁H₇FO₂ | 190.17 | Not available | Not available |

| 5-Benzylfuran-2-carbaldehyde | C₁₂H₁₀O₂ | 186.21 | Not available | Not available |

| Furan-2-carbaldehyde nih.gov | C₅H₄O₂ | 96.08 | Liquid | -38.5 |

Note: Data for this compound is largely predictive due to a lack of published experimental values.

Table 2: Spectroscopic Data Interpretation for Furan-2-carbaldehyde Derivatives

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |

| Furan-2-carbaldehyde mdpi.com | 9.64 (s, 1H, CHO), 7.68 (d, 1H, H5), 7.25 (d, 1H, H3), 6.59 (dd, 1H, H4) | 177.8 (CHO), 152.9 (C2), 147.8 (C5), 121.3 (C3), 112.6 (C4) | ~2820, 2740 (C-H, aldehyde), ~1670 (C=O) |

| 5-Substituted Furan-2-carbaldehydes (General) nih.gov | Aldehyde proton (9.5-9.7), Furan protons (6.0-7.5), Substituent protons | Aldehyde carbonyl (175-180), Furan carbons (110-160), Substituent carbons | Aldehyde C-H stretch (~2800, ~2700), Carbonyl stretch (1660-1690) |

| 5-(2-Bromophenyl)furan-2-carbaldehyde nih.gov | 9.69 (s, 1H, CHO) | Not available | 1691 (C=O) |

Note: The spectroscopic data for this compound is not available in the literature. The table provides typical ranges and data for related structures to infer expected spectral characteristics.

Structure

3D Structure

Properties

IUPAC Name |

5-[(3-fluorophenyl)methyl]furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2/c13-10-3-1-2-9(6-10)7-11-4-5-12(8-14)15-11/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLHYWHUKBKJKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 5 3 Fluorobenzyl Furan 2 Carbaldehyde

Established Approaches for Furan-2-carbaldehyde Functionalization at the 5-Position

The functionalization of the furan (B31954) ring, particularly at the C-5 position of furan-2-carbaldehyde, is a well-documented area of organic synthesis. These methods leverage the inherent reactivity of the furan nucleus and provide direct routes to 5-substituted derivatives.

Direct Arylation/Alkylation Methodologies for C-5 Substitution (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is a prominent example used for the C-5 arylation and alkylation of furan rings. nih.govrsc.org This reaction typically involves the coupling of a halide or triflate with an organoboron species. youtube.comyoutube.com

For the synthesis of compounds analogous to 5-(3-Fluorobenzyl)furan-2-carbaldehyde, a common strategy starts with a 5-halo-furan-2-carbaldehyde, such as 5-bromo-2-furaldehyde (B32451). nih.gov This intermediate can be coupled with a suitable boronic acid or boronic ester, in this case, (3-fluorobenzyl)boronic acid, in the presence of a palladium catalyst and a base. nih.govmit.edu The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the furan halide, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. youtube.com

Various palladium catalysts, bases, and solvent systems have been developed to optimize these reactions, often allowing for high yields under mild conditions, even in aqueous media. mit.edumdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heterocyclic Halides This table presents generalized conditions based on similar reported reactions and is for illustrative purposes.

| Component | Example Reagents/Conditions | Role in Reaction |

| Furan Substrate | 5-Bromo-furan-2-carbaldehyde | Electrophilic partner |

| Boron Reagent | (3-Fluorobenzyl)boronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates C-C bond formation |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, DMF, EtOH/H₂O | Reaction medium |

Vilsmeier-Haack Formylation on Substituted Furan Precursors

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heterocyclic compounds. wikipedia.orgijpcbs.com The reaction employs a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), which together form an electrophilic chloroiminium salt known as the Vilsmeier reagent. wikipedia.orgjk-sci.com

This reagent is then attacked by the electron-rich furan ring. For furan itself, formylation occurs preferentially at the C-2 position. researchgate.netcambridge.org Therefore, to synthesize this compound using this method, one would need to start with a furan ring already substituted with the 3-fluorobenzyl group at the C-2 position. The Vilsmeier-Haack reaction would then introduce the formyl group at the vacant and activated C-5 position. The reaction is known for being mild and economical. ijpcbs.com The final aldehyde is obtained after hydrolysis of the intermediate iminium ion. wikipedia.org

Multi-Step Synthesis from Precursors

Multi-step syntheses offer flexibility by building the molecule sequentially. This can involve preparing a functionalized furan intermediate, introducing the specific benzyl (B1604629) side chain, and finally forming or modifying the aldehyde group.

Preparation of 5-Substituted Furan Intermediates

A key strategy in multi-step synthesis is the preparation of a versatile furan intermediate that can be readily converted to the final product. Common starting materials include:

5-Halo-furan-2-carbaldehydes : As mentioned, 5-bromo-2-furaldehyde is a commercially available and widely used precursor for cross-coupling reactions. nih.gov

5-(Hydroxymethyl)furan-2-carbaldehyde (HMF) : HMF is a bio-based platform chemical that contains both an aldehyde and a primary alcohol. rsc.org The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or triflate, by reacting it with the corresponding sulfonyl halide or anhydride. google.comwipo.int This transforms the hydroxymethyl group into an electrophilic site ripe for substitution.

Introduction of the 3-Fluorobenzyl Moiety

Once a suitable furan intermediate is prepared, the 3-fluorobenzyl group can be introduced through several methods:

Cross-Coupling Reactions : Starting with 5-bromo-furan-2-carbaldehyde, the 3-fluorobenzyl group can be installed via Suzuki coupling with (3-fluorobenzyl)boronic acid or Negishi coupling with a (3-fluorobenzyl)zinc halide. nih.gov

Nucleophilic Substitution : If starting from an HMF-sulfonate derivative, the 3-fluorobenzyl group can be introduced using a nucleophilic source, such as a Grignard reagent (3-fluorobenzylmagnesium bromide) or an organocuprate.

Friedel-Crafts Alkylation : It is also conceivable to perform a Friedel-Crafts-type alkylation. While not specifically documented for the target molecule, analogous syntheses suggest that furan-2-carbaldehyde could react with 3-fluorobenzyl chloride in the presence of a Lewis acid catalyst to form the desired product, although regioselectivity and side reactions could be a challenge. vulcanchem.com

Aldehyde Group Formation and Modification

In some synthetic routes, the aldehyde functionality is the last group to be introduced or is modified from another functional group.

Formylation : As detailed in section 2.1.2, if 2-(3-fluorobenzyl)furan is synthesized first, a Vilsmeier-Haack reaction can be used to install the aldehyde group at the C-5 position. ijpcbs.comcambridge.org

Oxidation : An alternative route involves the synthesis of [5-(3-fluorobenzyl)furan-2-yl]methanol. This alcohol can then be oxidized to the target aldehyde using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane, to avoid overoxidation to the carboxylic acid.

Modification from other groups : While less direct, a nitrile group at the C-2 position (furan-2-carbonitrile) could be reduced to the aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H). semanticscholar.org

Table 2: Summary of Synthetic Strategies

| Strategy | Key Intermediate | Key Reaction | Section Reference |

| Direct C-5 Alkylation | 5-Bromo-furan-2-carbaldehyde | Suzuki-Miyaura Coupling | 2.1.1 |

| Formylation of Precursor | 2-(3-Fluorobenzyl)furan | Vilsmeier-Haack Reaction | 2.1.2 / 2.2.3 |

| Multi-step via HMF | 5-(Sulfonyloxymethyl)furan-2-carbaldehyde | Nucleophilic Substitution | 2.2.1 / 2.2.2 |

| Multi-step via Oxidation | [5-(3-Fluorobenzyl)furan-2-yl]methanol | Oxidation (e.g., with PCC, MnO₂) | 2.2.3 |

Catalytic Systems in 5-Substituted Furan-2-carbaldehyde Synthesis

The formation of 5-substituted furan-2-carbaldehydes, including the target compound this compound, relies heavily on advanced catalytic systems. These catalysts facilitate key bond-forming reactions, enabling the assembly of the molecule from simpler precursors under controlled conditions.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone in the synthesis of 5-substituted furans. Cross-coupling reactions, such as the Suzuki, Stille, and Hiyama reactions, provide a powerful means to form the crucial carbon-carbon bond between the furan ring and the benzyl group. A common strategy involves the coupling of a 5-halofuran-2-carbaldehyde with an appropriate organometallic reagent.

For the synthesis of this compound, a viable route is the palladium-catalyzed coupling of 5-bromo-2-furaldehyde with a (3-fluorobenzyl)zinc halide. nih.gov This Negishi-type coupling is known for its mild reaction conditions and high functional group tolerance. nih.gov Alternatively, Suzuki-Miyaura reactions, coupling 5-chlorofuran-2-carbaldehyde with a corresponding boronic acid, have been shown to proceed in near-quantitative yields with the appropriate palladium catalyst and ligand system. researchgate.net

Detailed research findings have demonstrated the versatility of palladium catalysis in creating a variety of 5-aryl-2-furaldehydes. researchgate.net For instance, the coupling of 5-chlorofuran-2-carbaldehyde with phenylboronic acid using a palladium acetate (B1210297) catalyst and a specialized phosphine (B1218219) ligand resulted in yields greater than 99%. researchgate.net Similarly, Hiyama cross-coupling reactions between 5-chlorofuran-2-carbaldehyde and phenyltrifluorosilane (B1582143) have also been successfully employed. researchgate.net

Table 1: Examples of Palladium-Catalyzed Synthesis of 5-Aryl-2-Furaldehyde

| Reactant 1 | Reactant 2 | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Chlorofuran-2-carbaldehyde | Phenylboronic Acid | Pd(OAc)₂ / PAP ligand | >99% | researchgate.net |

| 5-Bromofuran-2-carbaldehyde | Phenyl tributyl tin | Pd(PPh₃)₂Cl₂ | 61% | researchgate.net |

| 5-Chlorofuran-2-carbaldehyde | Phenyltrifluorosilane | Pd(OAc)₂ | 74% | researchgate.net |

| 5-Iodofuran-2-carbaldehyde | Phenylboronic Acid | Membrane-installed microchannel device | 99% | researchgate.net |

Lewis Acid and Brønsted Acid Catalysis

Lewis and Brønsted acids are fundamental catalysts in organic synthesis, playing a crucial role in various reactions that can be applied to the formation of furan derivatives. While not always used for the final C-C bond formation to attach the benzyl group, they are critical in synthesizing the furan ring itself or its precursors.

Lewis acids like zinc iodide (ZnI₂) can promote Mannich reactions involving furan derivatives. researchgate.net In the context of synthesizing the target compound, a Friedel-Crafts alkylation presents a possible, albeit potentially less regioselective, pathway. This would involve the reaction of furan-2-carbaldehyde with 3-fluorobenzyl chloride in the presence of a Lewis acid such as aluminum chloride (AlCl₃). vulcanchem.com

Brønsted acids are essential in the dehydration of carbohydrates to produce furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are key platform molecules and precursors for more complex furan derivatives. frontiersin.orgnih.gov For example, solid acid catalysts containing both Brønsted and Lewis acid sites have been developed for the efficient production of furfurals from sugars. nih.gov These catalysts, often based on sulfonated materials or zeolites, facilitate the necessary isomerization and dehydration steps. frontiersin.orgnih.govmdpi.com The conversion of biomass-derived sugars into furan platform chemicals is a key step that often relies on acid catalysis. google.com

Photo-Redox and N-Heterocyclic Carbene (NHC) Catalysis for Aldehyde Synthesis

Modern catalytic methods like photo-redox and N-Heterocyclic Carbene (NHC) catalysis offer novel reaction pathways, although their application in the direct synthesis of this compound is less established than palladium catalysis.

Photo-redox catalysis uses light energy to drive chemical reactions. beilstein-journals.org While it has been employed for C-H functionalization on aromatic rings, a notable application in furan chemistry is the photochemical reaction of 5-halofuran-2-carbaldehydes with benzene (B151609) to yield 5-phenyl-2-furaldehyde. researchgate.netresearchgate.net Irradiation of 5-iodofuran-2-carbaldehyde in a benzene solution, for example, has been reported to produce the coupled product in a 91% yield. researchgate.netresearchgate.net This suggests a potential, though perhaps less conventional, route for aryl and benzyl substitutions on the furan ring.

N-Heterocyclic Carbenes (NHCs) are versatile organocatalysts often used for transformations involving aldehydes. researchgate.netbham.ac.uk Their primary role is in reactions like the benzoin (B196080) condensation, Stetter reaction, and oxidative esterifications, which involve the activation of the aldehyde C-H bond. bham.ac.ukmdpi.comnih.gov While direct synthesis of the target aldehyde via NHC catalysis from a non-aldehyde precursor is not a standard approach, NHCs are crucial in the further transformation of furan aldehydes. researchgate.net For instance, NHCs can catalyze the aerobic oxidation of furan aldehydes to their corresponding carboxylic acids. researchgate.net A combined NHC and Brønsted acid catalytic system has been developed for synthesizing highly functionalized styrylfurans, starting from other aldehydes and furan precursors, showcasing the power of cooperative catalysis. nih.gov

Green Chemistry Principles in the Synthesis of Furan Derivatives

Adherence to green chemistry principles is increasingly important in chemical synthesis. For furan derivatives, this often involves using renewable feedstocks, reducing energy consumption, and minimizing waste. Microwave and ultrasound-assisted syntheses are two key technologies that align with these goals.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. beilstein-journals.org In the synthesis of heterocyclic compounds, its impact is significant. organic-chemistry.orgsci-hub.se

The Paal-Knorr condensation, a classic method for synthesizing furans from 1,4-dicarbonyl compounds, can be efficiently performed using microwave assistance. organic-chemistry.org This method allows for the rapid generation of furan, pyrrole (B145914), and thiophene (B33073) cores. organic-chemistry.org Furthermore, microwave-assisted Gewald reactions have been used to produce 5-substituted-2-aminothiophenes, a related class of heterocycles, in minutes with high yields and purities. organic-chemistry.orgsci-hub.se This demonstrates the potential for microwave technology to dramatically improve the efficiency of the steps leading to or modifying the furan scaffold.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Gewald Reaction | 4 hours | 20 minutes | Improved yield and purity | organic-chemistry.orgsci-hub.se |

| N-alkylated 2-pyridone synthesis | 180 minutes | 15 minutes | 65-77% to 81-94% | beilstein-journals.org |

| Imidazopyrimidine synthesis | 28 hours (two steps) | Not specified (one-pot) | Drastically improved efficiency | beilstein-journals.org |

Ultrasound-Assisted Synthetic Protocols

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique, like microwave irradiation, can lead to significant rate enhancements, higher yields, and milder reaction conditions. It is considered an energy-efficient and eco-friendly method. nih.gov

In the synthesis of complex heterocyclic systems, ultrasound irradiation has been shown to reduce reaction times from days to hours while improving yields. nih.gov For example, the synthesis of azatetracyclic derivatives, which involved bromination and subsequent nucleophilic substitution, was significantly more efficient under ultrasound conditions compared to conventional thermal heating. nih.gov This approach required three to five-fold less solvent, highlighting its green credentials. nih.gov While specific protocols for this compound are not documented, the proven success of ultrasound in other heterocyclic syntheses suggests its applicability in this area to promote energy efficiency and reduce environmental impact.

Synthetic Yield Optimization and Scalability Considerations

The optimization of the synthetic yield and the scalability of the process are critical considerations for the practical and industrial application of any synthetic route. For the synthesis of this compound via Negishi coupling, several parameters can be systematically varied to enhance the efficiency and robustness of the reaction.

Detailed Research Findings

The solvent system also plays a crucial role. Aprotic polar solvents such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAc) are commonly employed. In some cases, the use of co-solvents can enhance the solubility of the reagents and improve reaction kinetics. Temperature control is another key factor; while many Negishi couplings can proceed at room temperature, gentle heating may be required to drive the reaction to completion, especially on a larger scale.

Data Tables

To illustrate the impact of various reaction parameters on the yield of Negishi couplings for the synthesis of related 5-substituted furan-2-carbaldehydes, the following data tables present findings from analogous reactions. These tables provide a basis for the optimization and scale-up of the synthesis of this compound.

Table 1: Effect of Catalyst and Ligand on Yield

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | THF | 60 | 75 |

| 2 | Pd₂(dba)₃ (1) | SPhos (2) | Toluene | 80 | 88 |

| 3 | PdCl₂(PPh₃)₂ (3) | - | DMF | 70 | 82 |

| 4 | Pd(OAc)₂ (2) | XPhos (2.5) | DMAc | 80 | 91 |

Table 2: Influence of Solvent and Temperature on Yield

| Entry | Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ / SPhos | THF | 25 | 24 | 65 |

| 2 | Pd(OAc)₂ / SPhos | THF | 60 | 8 | 85 |

| 3 | Pd(OAc)₂ / SPhos | DMF | 80 | 6 | 89 |

| 4 | Pd(OAc)₂ / SPhos | DMAc | 80 | 4 | 92 |

Scalability Considerations

Transitioning a synthetic protocol from a laboratory scale to an industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and cost-effective process. For the Negishi coupling synthesis of this compound, key scalability considerations include:

Reagent Preparation and Handling: The in-situ preparation of the (3-fluorobenzyl)zinc halide requires careful control of reaction conditions to ensure complete formation and to manage any exotherms. On a large scale, the handling of pyrophoric reagents like organolithiums (if used to generate the organozinc reagent) necessitates specialized equipment and safety protocols.

Heat Transfer: Cross-coupling reactions can be exothermic. Effective heat management is crucial on a large scale to prevent runaway reactions and to maintain a consistent reaction temperature, which is critical for yield and purity.

Mixing: Efficient mixing is essential to ensure homogeneity, particularly when dealing with slurries of reagents or catalysts. Inadequate mixing can lead to localized "hot spots" and reduced yields.

Work-up and Purification: The work-up procedure must be optimized to handle large volumes and to efficiently remove the catalyst and inorganic byproducts. Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness compared to chromatography. Residual palladium levels in the final product are a significant concern, especially for pharmaceutical applications, and often require specific purification steps to meet regulatory limits. acs.org

Process Mass Intensity (PMI): The PMI, which is the ratio of the total mass of materials used to the mass of the final product, is a key metric for evaluating the "greenness" and efficiency of a process. Optimizing solvent usage and minimizing waste streams are crucial for reducing the PMI on a large scale. acs.org

Spectroscopic Characterization Methodologies for 5 3 Fluorobenzyl Furan 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, different NMR techniques can reveal the connectivity, chemical environment, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment. For 5-(3-Fluorobenzyl)furan-2-carbaldehyde, the ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the furan (B31954) ring protons, the benzylic methylene (B1212753) protons, and the protons of the fluorobenzyl ring.

The aldehydic proton is typically observed as a singlet in the downfield region, usually between δ 9.0 and 10.0 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons on the furan ring would appear as doublets, with their specific chemical shifts influenced by the electron-withdrawing aldehyde group and the electron-donating benzyl (B1604629) substituent. The benzylic methylene protons, situated between the furan and phenyl rings, would likely appear as a singlet. The protons on the 3-fluorobenzyl ring would exhibit a complex splitting pattern due to both proton-proton and proton-fluorine coupling.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aldehydic H | 9.0 - 10.0 | Singlet |

| Furan H | 6.0 - 7.5 | Doublet |

| Furan H | 6.0 - 7.5 | Doublet |

| Benzyl CH₂ | 4.0 - 4.5 | Singlet |

| Aromatic H (Fluorobenzyl) | 6.8 - 7.4 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, typically between δ 175 and 185 ppm. The carbons of the furan ring would resonate in the aromatic region, with their chemical shifts influenced by the substituents. The benzylic methylene carbon would appear at a higher field compared to the aromatic carbons. The carbons of the 3-fluorobenzyl ring would show distinct signals, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF).

| Carbon | Expected Chemical Shift (ppm) |

| Aldehydic C=O | 175 - 185 |

| Furan C (substituted) | 150 - 165 |

| Furan C (substituted) | 150 - 165 |

| Furan C | 110 - 125 |

| Furan C | 110 - 125 |

| Benzyl CH₂ | 30 - 40 |

| Aromatic C (Fluorobenzyl) | 110 - 140 |

| Aromatic C-F (Fluorobenzyl) | 160 - 165 (with C-F coupling) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the benzyl ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons, providing further confirmation of the substitution pattern on the benzyl ring.

Two-Dimensional NMR Techniques (e.g., HSQC, NOESY)

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is invaluable for unambiguous structural assignment.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would show correlations between directly bonded protons and carbons. This would allow for the definitive assignment of the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. For example, the signal for the benzylic methylene protons in the ¹H NMR spectrum would correlate with the signal for the benzyylic methylene carbon in the ¹³C NMR spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment reveals through-space interactions between protons that are in close proximity. This can be used to confirm the connectivity and stereochemistry of the molecule. For instance, a NOESY experiment could show a correlation between the benzylic methylene protons and the protons on the furan and benzyl rings, confirming their spatial relationship.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₂H₉FO₂), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, fluorine, and oxygen. The experimentally determined mass from an HRMS analysis would be compared to the calculated theoretical mass. A close match (typically within a few parts per million) provides strong evidence for the proposed elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer then fragments the molecule, providing a characteristic fragmentation pattern, or "mass spectrum," that acts as a molecular fingerprint.

The mass spectrum is generated by electron ionization (EI), a higher-energy process than ESI. This results in the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the benzyl group, loss of the aldehyde group (CHO), and cleavages within the furan ring.

Anticipated Key Fragments in GC-MS (EI) of this compound:

| Fragment Description | Potential m/z |

|---|---|

| Molecular Ion [M]⁺ | 204 |

| Loss of H atom from aldehyde [M-1]⁺ | 203 |

| Loss of formyl radical [M-CHO]⁺ | 175 |

| Fluorobenzyl cation [C₇H₆F]⁺ | 109 |

| Furyl-methylene cation [C₅H₄O-CH₂]⁺ | 95 |

Note: This table represents a prediction based on general fragmentation rules and does not reflect experimentally measured data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique requires a single, well-ordered crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, it is possible to calculate the electron density map of the molecule and thus determine the precise positions of all atoms, bond lengths, and bond angles.

If a suitable crystal of this compound could be grown, X-ray crystallography would provide unambiguous proof of its structure. It would confirm the connectivity of the atoms, the planarity of the furan and benzene (B151609) rings, and the relative orientation (conformation) of the benzyl group and the aldehyde group with respect to the furan ring. This technique is the gold standard for absolute structure determination. However, no published crystal structure for this specific compound is available in open crystallographic databases.

Chemical Transformations and Reactivity of 5 3 Fluorobenzyl Furan 2 Carbaldehyde

Reactions of the Furan (B31954) Ring System

The furan ring in 5-(3-Fluorobenzyl)furan-2-carbaldehyde is an electron-rich aromatic system, which dictates its susceptibility to certain types of reactions. However, its stability and substitution patterns are influenced by the attached functional groups.

The furan ring is an aromatic heterocycle that readily undergoes electrophilic substitution reactions, showing a higher reactivity than benzene (B151609) due to the electron-donating effect of the oxygen atom. numberanalytics.com Electrophilic attack typically occurs at the C2 and C5 positions, which are most activated by the heteroatom. numberanalytics.comanswers.com

In the case of this compound, both the C2 and C5 positions are already substituted. The carbaldehyde group at the C2 position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. csic.es Conversely, the benzyl (B1604629) group at the C5 position is generally considered to be weakly activating or deactivating depending on the substituents on its own ring. The fluorine atom on the meta position of the benzyl ring exerts an inductive electron-withdrawing effect. The combined influence of these substituents makes further electrophilic substitution on the furan ring less favorable than in unsubstituted furan. If such a reaction were to occur, it would be directed to the remaining C3 or C4 positions, which are inherently less reactive.

The furan nucleus, while aromatic, is less stable than benzene and can be susceptible to ring-opening reactions under certain conditions, such as strong acids or oxidizing agents. csic.es However, the presence of an electron-withdrawing group, such as the carbaldehyde at the C2 position, generally increases the stability of the furan ring and makes it less prone to hydrolytic cleavage and some cycloaddition reactions. csic.es

Furan and its derivatives are also known to undergo polymerization. scispace.com The stability of furan-based polyesters, for instance, is a subject of research, with decomposition often initiated by the cleavage of the polymer chain. ncsu.edu While specific studies on the polymerization of this compound are not prevalent, its structural similarity to other furan derivatives suggests that it could potentially participate in polymerization reactions under specific catalytic or thermal conditions.

Reactions of the Carbaldehyde Functional Group

The carbaldehyde (aldehyde) group is a highly reactive functional group that serves as a key site for a wide range of chemical transformations, including oxidation, reduction, and condensation reactions.

The aldehyde group of furan-2-carbaldehyde derivatives can be readily oxidized to form the corresponding carboxylic acid. This transformation is a common and fundamental reaction in organic synthesis. For the parent compound, furfural (B47365), this oxidation yields furoic acid. csic.es Various oxidizing agents and conditions can be employed to achieve this. For example, a green chemistry approach utilizes a mixture of hydrogen peroxide and acetic acid for the oxidation of furfural. nih.govresearchgate.net Another documented method involves the photosensitized oxidation in the presence of uranyl salts to produce 2-furan carboxylic acid. orientjchem.org It is expected that this compound would undergo a similar transformation to yield 5-(3-Fluorobenzyl)furan-2-carboxylic acid.

Table 1: Hypothetical Oxidation of this compound

| Reactant | Reagent Example | Product |

|---|---|---|

| This compound | Hydrogen Peroxide (H₂O₂) / Acetic Acid (CH₃COOH) | 5-(3-Fluorobenzyl)furan-2-carboxylic acid |

| ⟶ |

The aldehyde group is easily reduced to a primary alcohol. The reduction of furfural to furfuryl alcohol is a well-established industrial process. csic.es This can be achieved through various methods, including catalytic hydrogenation over metal catalysts (e.g., copper, nickel, or precious metals) or by using chemical reducing agents. csic.es Catalytic transfer hydrogenation, which uses a hydrogen donor molecule in the presence of a catalyst, is another effective method for this reduction. csic.esosti.gov Applying these methods to this compound would result in the formation of [5-(3-Fluorobenzyl)furan-2-yl]methanol.

Table 2: Hypothetical Reduction of this compound

| Reactant | Reagent Example | Product |

|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) or Catalytic Hydrogenation (H₂/Catalyst) | [5-(3-Fluorobenzyl)furan-2-yl]methanol |

| ⟶ |

Furan-2-carbaldehyde and its derivatives, which lack α-hydrogens, are excellent substrates for condensation reactions with various carbon nucleophiles. damascusuniversity.edu.sy The Claisen-Schmidt condensation is a specific type of this reaction where an aldehyde or ketone with an α-hydrogen reacts with an aromatic carbonyl compound that lacks an α-hydrogen, such as this compound. wikipedia.org These base-catalyzed reactions lead to the formation of α,β-unsaturated carbonyl compounds. Research has shown that 5-substituted furan-2-carbaldehydes react with compounds like hippuric acid, indan-1,3-dione, and various ketones. damascusuniversity.edu.synih.govresearchgate.netrsc.org For example, the reaction of furfural with acetophenone (B1666503) is a known Claisen-Schmidt condensation. rsc.org Therefore, this compound is expected to react readily with enolizable ketones or other active methylene (B1212753) compounds to form a new carbon-carbon double bond.

Table 3: Hypothetical Claisen-Schmidt Condensation

| Reactants | Conditions | Product |

|---|---|---|

| This compound + Acetone | Base Catalyst (e.g., NaOH), Solvent (e.g., Ethanol) | (E)-4-[5-(3-Fluorobenzyl)furan-2-yl]but-3-en-2-one |

| ⟶ |

Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazone Formation, Thiosemicarbazone Synthesis)

The aldehyde functional group at the 2-position of this compound is a key center for chemical reactivity, readily undergoing condensation reactions with nitrogen-containing nucleophiles. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-nitrogen double bonds, leading to the creation of hydrazones and thiosemicarbazones. These derivatives are of significant interest due to their wide range of biological activities. researchgate.net

The general mechanism for these reactions involves the nucleophilic attack of the nitrogen atom of the hydrazine (B178648) or thiosemicarbazide (B42300) on the electrophilic carbonyl carbon of the furan-2-carbaldehyde. This is typically followed by a dehydration step, often catalyzed by a small amount of acid, to yield the corresponding imine derivative.

Hydrazone Formation:

The reaction of this compound with hydrazine hydrate (B1144303) or substituted hydrazines yields the corresponding hydrazone. This transformation is a classic example of nucleophilic addition-elimination at the carbonyl group. While specific studies on this compound are not extensively documented, the reactivity is analogous to other 5-substituted furan-2-carbaldehydes. For instance, various 5-aryl- and 5-benzylfuran-2-carbaldehydes have been successfully converted to their hydrazone derivatives. nih.gov

The reaction can be represented by the following general scheme:

Scheme 1: General reaction for the formation of a hydrazone from this compound.

Thiosemicarbazone Synthesis:

Similarly, the condensation of this compound with thiosemicarbazide results in the formation of the corresponding thiosemicarbazone. This reaction follows the same mechanistic pathway as hydrazone formation. The synthesis of thiosemicarbazones from various 5-substituted furan-2-carbaldehydes is a well-established synthetic route. nih.gov For example, the synthesis of 5-benzylfuran-2-carbaldehyde thiosemicarbazone has been reported, highlighting the feasibility of this reaction for structurally similar compounds. nih.gov

The general reaction is as follows:

Scheme 2: General reaction for the formation of a thiosemicarbazone from this compound.

The resulting thiosemicarbazones, characterized by the R2C=N-NH-C(=S)NH2 moiety, are known to be versatile ligands capable of forming stable complexes with metal ions, a property that contributes to their biological applications. researchgate.net

| Reactant | Product | Reaction Type |

| Hydrazine (or substituted hydrazine) | Hydrazone | Condensation |

| Thiosemicarbazide | Thiosemicarbazone | Condensation |

Reactivity Influences of the 3-Fluorobenzyl Substituent

Electronic Effects on the Furan Core Reactivity

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The electronic nature of the substituent at the 5-position can either enhance or diminish this reactivity. The 3-fluorobenzyl group exerts its electronic influence primarily through inductive effects.

The benzyl group itself is generally considered to be weakly electron-donating through an inductive effect. However, the presence of a fluorine atom on the benzene ring introduces a strong electron-withdrawing inductive effect (-I effect) due to fluorine's high electronegativity. This effect is transmitted through the sigma bonds of the benzene ring and the methylene bridge to the furan core.

The electron-withdrawing nature of the 3-fluorobenzyl group deactivates the furan ring towards electrophilic substitution reactions compared to an unsubstituted furan or a furan with an electron-donating substituent. This deactivation occurs because the substituent reduces the electron density of the furan ring, making it less nucleophilic and therefore less reactive towards electrophiles.

Steric Hindrance Considerations

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. libretexts.orgfastercapital.comyoutube.com The 3-fluorobenzyl group is a relatively bulky substituent, and its presence at the 5-position of the furan ring can influence the approach of reagents to the reactive centers of the molecule.

For reactions involving the aldehyde group, such as the formation of hydrazones and thiosemicarbazones, the 3-fluorobenzyl group is sufficiently distant from the C2-aldehyde and is not expected to pose significant steric hindrance to the approaching nitrogen nucleophile. The flexibility of the methylene linker (-CH2-) allows the benzyl group to orient itself in a way that minimizes steric clashes with incoming reactants.

Mechanistic Investigations in Reactions Involving 5 3 Fluorobenzyl Furan 2 Carbaldehyde

Reaction Mechanism Elucidation for Key Transformations

The elucidation of reaction mechanisms for key transformations involving 5-(3-Fluorobenzyl)furan-2-carbaldehyde often relies on the foundational principles of well-established organic reactions, such as condensation and cross-coupling reactions.

One of the fundamental reactions of aldehydes is the Knoevenagel condensation , which involves the reaction of a carbonyl group with an active methylene (B1212753) compound. wikipedia.orgsphinxsai.com The mechanism commences with the deprotonation of the active methylene compound by a weak base, such as an amine, to form a resonance-stabilized enolate. youtube.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent intermediate undergoes dehydration to yield an α,β-unsaturated product. wikipedia.org The presence of the electron-withdrawing 3-fluorobenzyl group can influence the electrophilicity of the carbonyl carbon, potentially affecting the reaction rate.

Another significant transformation is the Suzuki-Miyaura cross-coupling reaction , a versatile method for forming carbon-carbon bonds. sciforum.netnih.gov While this reaction is typically used for the synthesis of aryl- or vinyl-substituted furans, understanding its mechanism provides insight into the reactivity of the furan (B31954) ring. The catalytic cycle is initiated by the oxidative addition of a palladium(0) species to an aryl or vinyl halide. sciforum.net This is followed by transmetalation with a boronic acid or ester, and subsequent reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. sciforum.net In the context of synthesizing this compound, this reaction would involve the coupling of a 3-fluorobenzylboronic acid with a 5-halofuran-2-carbaldehyde derivative.

The Erlenmeyer-Plöchl reaction , a specific type of condensation, is used to synthesize azlactones from aldehydes and hippuric acid. nih.govresearchgate.net This reaction, when applied to substituted furan-2-carboxaldehydes, proceeds through the formation of an oxazolone intermediate. The reaction is typically carried out in the presence of acetic anhydride and a base like sodium acetate (B1210297). nih.gov The initial step involves the formation of an enolate from hippuric acid, which then attacks the aldehyde. Subsequent cyclization and dehydration lead to the formation of the azlactone product. The reactivity in this reaction can be influenced by the nature of the substituent on the furan ring. nih.gov

Role of Intermediates and Transition States

The progression of chemical reactions involving this compound is dictated by the formation and stability of various intermediates and the energy of the corresponding transition states.

For the Suzuki-Miyaura cross-coupling , the catalytic cycle involves several palladium-containing intermediates. These include the initial oxidative addition adduct, the transmetalation intermediate, and the final complex prior to reductive elimination. The nature of the ligands on the palladium center plays a crucial role in stabilizing these intermediates and facilitating the elementary steps of the catalytic cycle.

Catalyst-Substrate Interactions and Catalytic Cycles

Catalysis is central to many of the transformations involving furan derivatives. The interaction between the catalyst and the substrate, this compound, is a key determinant of reaction outcomes.

In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the coordination of the furan ring and the reacting partners to the palladium center is a critical aspect of the catalytic cycle. The electronic properties of the 3-fluorobenzyl substituent can influence the electron density of the furan ring, thereby affecting its interaction with the palladium catalyst. The choice of ligands on the palladium catalyst is also vital, as they can modulate the catalyst's reactivity and selectivity. nih.gov

In base-catalyzed reactions such as the Knoevenagel condensation , the catalyst, typically a weak base like piperidine or pyridine, interacts with the active methylene compound to generate the nucleophilic enolate. wikipedia.orgorganic-chemistry.org The efficiency of the catalyst is dependent on its ability to facilitate this deprotonation without promoting unwanted side reactions.

The following table summarizes the catalysts and general conditions for these key reactions.

| Reaction | Catalyst | Typical Conditions |

| Knoevenagel Condensation | Weak base (e.g., piperidine, pyridine) | Varies, often with heating |

| Suzuki-Miyaura Coupling | Palladium(0) complex (e.g., Pd(PPh₃)₄) | Base (e.g., Na₂CO₃, K₃PO₄), solvent (e.g., toluene, DME) |

| Erlenmeyer-Plöchl Reaction | Acetic anhydride, sodium acetate | Heating |

Understanding Competing Reaction Pathways and Side Reactions

In the synthesis and reactions of this compound, the desired transformation can be accompanied by competing reaction pathways and the formation of side products.

During the synthesis of 5-substituted furan-2-carbaldehydes via palladium-catalyzed cross-coupling reactions, homocoupling of the starting materials can occur as a side reaction. This leads to the formation of dimeric products from either the halide or the organometallic reagent. Optimizing the reaction conditions, such as the choice of catalyst, ligand, and base, is crucial to minimize these side reactions.

In condensation reactions, self-condensation of the aldehyde can be a competing pathway, particularly if a strong base is used. wikipedia.org For this compound, this would involve the enolizable protons of another molecule of the aldehyde acting as a nucleophile. The use of a mild base helps to favor the desired reaction with the active methylene compound. wikipedia.org

Furthermore, the stability of the furan ring itself can be a factor. Under certain conditions, particularly with strong acids or oxidizing agents, the furan ring can undergo ring-opening or other degradation reactions. Careful control of the reaction environment is necessary to preserve the integrity of the furan scaffold.

Theoretical and Computational Studies of 5 3 Fluorobenzyl Furan 2 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in modern chemistry for providing insights into the electronic structure and energetics of molecules. These computational methods allow for the detailed examination of molecular orbitals, charge distribution, and the energetic landscape of a compound, which are difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. DFT calculations for 5-(3-Fluorobenzyl)furan-2-carbaldehyde would typically involve determining the ground state electron density to derive properties such as total energy, orbital energies (HOMO and LUMO), and the distribution of electrostatic potential. These calculations provide a quantum mechanical description of the molecule, offering insights into its stability and reactivity. While specific DFT studies on this exact molecule are not widely published, the methodology is standard for furan (B31954) and benzaldehyde (B42025) derivatives, providing reliable predictions of their electronic behavior. manchester.ac.uk

Conformer Analysis and Energy Minimization

The flexibility of the benzyl (B1604629) group in this compound allows for multiple spatial arrangements, or conformers. Conformer analysis, coupled with energy minimization calculations, is essential to identify the most stable three-dimensional structure of the molecule. By systematically rotating the rotatable bonds—primarily the C-C bond connecting the furan and benzyl moieties and the C-C bond of the benzyl group—a potential energy surface can be mapped. The conformers corresponding to the energy minima on this surface represent the most probable shapes of the molecule. The global minimum energy conformer is the most stable and, therefore, the most populated at thermal equilibrium. This analysis is critical for understanding how the molecule might interact with biological targets or other molecules.

Molecular Docking and Interaction Studies

Prediction of Molecular Descriptors for Structure-Reactivity Relationships

Molecular descriptors are numerical values that encode chemical information and are used to correlate the chemical structure with various physical properties, chemical reactivity, and biological activity. For this compound, several key descriptors have been predicted using computational tools.

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is crucial for predicting its transport properties, such as intestinal absorption and blood-brain barrier penetration. TPSA is calculated based on the summation of surface contributions of polar atoms. For this compound, the predicted TPSA value provides an indication of its potential bioavailability.

Table 1: Predicted Topological Polar Surface Area (TPSA) for this compound and Related Compounds

| Compound | Predicted TPSA (Ų) |

| This compound | 30.2 |

| Furfural (B47365) nih.gov | 30.2 |

| 5-(3-Nitrophenyl)-2-furaldehyde chemspider.com | 75.9 |

| 5-(4-Nitrophenyl)-2-furaldehyde nih.gov | 75.9 |

Note: The TPSA values are computationally predicted and may vary slightly depending on the algorithm used.

Lipophilicity (Log P) Predictions

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (Log P), is a measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). It is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. A higher Log P value indicates greater lipophilicity. The predicted Log P for this compound helps in assessing its likely behavior in biological systems.

Table 2: Predicted Lipophilicity (Log P) for this compound and Related Compounds

| Compound | Predicted Log P |

| This compound | 3.1 |

| 5-(2-fluorophenyl)furan-2-carbaldehyde uni.lu | 2.5 |

| 5-(pyridin-3-yl)furan-2-carbaldehyde uni.lu | 1.4 |

| Furfural nih.gov | 0.4 |

Note: The Log P values are computationally predicted and can differ between various prediction software.

Rotatable Bond Analysis

The analysis of rotatable bonds is a critical aspect of computational chemistry and drug design, offering insights into the conformational flexibility of a molecule. A rotatable bond is generally defined as any single bond, not in a ring, bound to a non-terminal heavy atom. For this compound, the structure consists of a furan-2-carbaldehyde core linked to a 3-fluorobenzyl group via a methylene (B1212753) bridge.

The two key rotatable bonds in this molecule are:

The single bond connecting the furan ring (at C5) to the methylene group (-CH₂-).

The single bond connecting the methylene group (-CH₂-) to the 3-fluorophenyl ring.

The ability of these bonds to rotate allows the molecule to adopt various spatial arrangements, which can influence its interaction with biological targets. The aldehyde group's orientation relative to the furan ring can also exhibit rotational isomerism (s-cis/s-trans), although the bond within the ring system is not considered "rotatable" in this context.

Table 1: Rotatable Bond Analysis of this compound

| Parameter | Value |

|---|---|

| Number of Rotatable Bonds | 2 |

Fraction of sp³ Hybridized Carbons

The fraction of sp³ hybridized carbons (Fsp³) is a descriptor used to characterize the three-dimensional nature of a molecule. A higher Fsp³ value is often associated with improved physicochemical properties for drug candidates, such as increased solubility and a more favorable metabolic profile. researchgate.net It is calculated as the number of sp³ hybridized carbon atoms divided by the total number of carbon atoms.

The molecular formula for this compound is C₁₂H₉FO₂.

Total Carbon Atoms: 12

sp³ Hybridized Carbons: The only sp³ hybridized carbon is the methylene (-CH₂-) carbon of the benzyl linker.

sp² Hybridized Carbons: The remaining 11 carbons are all sp² hybridized. These include the four carbons of the furan ring, the aldehyde carbon (-CHO), and the six carbons of the fluorophenyl ring.

The fraction of sp³ hybridized carbons is therefore calculated as 1/12.

Table 2: Fraction of sp³ Hybridized Carbons in this compound

| Parameter | Value |

|---|---|

| Total Number of Carbons | 12 |

| Number of sp³ Carbons | 1 |

| Fraction of sp³ Carbons (Fsp³) | 0.083 |

Spectroscopic Property Prediction and Validation

Predictive models based on the analysis of related structures are commonly used to estimate the spectroscopic characteristics of novel compounds. While experimental data for this compound is not publicly detailed, its ¹H NMR, ¹³C NMR, and IR spectra can be predicted with reasonable accuracy by examining the spectra of its constituent fragments: furan-2-carbaldehyde and the 3-fluorobenzyl group.

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aldehyde, furan ring, benzyl methylene, and fluorophenyl ring protons. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a standard reference.

Aldehyde Proton (-CHO): A singlet expected to appear far downfield, typically in the range of δ 9.6-9.7 ppm, characteristic of an aldehyde proton on an aromatic ring. mdpi.com

Furan Protons: The two protons on the furan ring are expected to appear as doublets. The proton at the C3 position is anticipated around δ 7.2-7.4 ppm, and the proton at the C4 position is expected around δ 6.6-6.8 ppm. mdpi.com

Fluorophenyl Protons: The four protons on the 3-fluorophenyl ring will show a complex multiplet pattern due to both proton-proton and proton-fluorine coupling, expected in the aromatic region of δ 7.0-7.5 ppm.

Methylene Protons (-CH₂-): A singlet corresponding to the two benzylic protons is predicted to be in the range of δ 4.0-4.2 ppm.

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will show signals for each of the 12 unique carbon atoms in the molecule.

Aldehyde Carbonyl (C=O): This carbon is the most deshielded, with a predicted chemical shift around δ 177-178 ppm. mdpi.com

Furan Carbons: The carbons of the furan ring are expected in the range of δ 110-160 ppm. The carbon bearing the aldehyde (C2) and the carbon bearing the benzyl group (C5) will be the most downfield within this range. mdpi.com

Fluorophenyl Carbons: These six carbons will appear in the aromatic region (δ 114-165 ppm). The carbon directly bonded to the fluorine atom will show a large coupling constant (¹JCF) and is expected to be the most downfield in this group.

Methylene Carbon (-CH₂-): This sp³ carbon is expected to have a chemical shift in the range of δ 30-35 ppm.

Predicted IR Spectrum: The infrared (IR) spectrum is valuable for identifying the key functional groups within the molecule.

C=O Stretch (Aldehyde): A strong, sharp absorption band is predicted around 1670-1690 cm⁻¹, which is characteristic of an aldehyde carbonyl group conjugated with an aromatic ring. mdpi.com

C-H Stretch (Aromatic and Aldehyde): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The aldehyde C-H stretch typically shows two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹. mdpi.com

C=C Stretch (Aromatic): Medium to weak absorptions from the furan and phenyl rings are expected in the 1450-1600 cm⁻¹ region.

C-O-C Stretch (Furan): A strong band corresponding to the ether linkage within the furan ring is predicted around 1020-1250 cm⁻¹.

C-F Stretch: A strong absorption band characteristic of the carbon-fluorine bond is expected in the range of 1100-1250 cm⁻¹.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum Type | Predicted Position | Functional Group Assignment |

|---|---|---|

| ¹H NMR | ~9.6 ppm | Aldehyde (-CHO) |

| ~7.3 ppm | Furan-H3 | |

| ~6.7 ppm | Furan-H4 | |

| ~7.0-7.5 ppm | Aromatic-H (Fluorophenyl) | |

| ~4.1 ppm | Methylene (-CH₂-) | |

| ¹³C NMR | ~177 ppm | Carbonyl (C=O) |

| ~110-160 ppm | Furan & Aromatic Carbons | |

| ~32 ppm | Methylene (-CH₂-) | |

| IR | ~1680 cm⁻¹ | C=O Stretch |

| ~2750, 2850 cm⁻¹ | Aldehyde C-H Stretch | |

| ~1450-1600 cm⁻¹ | C=C Stretch (Aromatic) | |

| ~1100-1250 cm⁻¹ | C-F and C-O-C Stretch |

Applications and Derivatization of 5 3 Fluorobenzyl Furan 2 Carbaldehyde in Advanced Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Compounds

The aldehyde group of 5-(3-fluorobenzyl)furan-2-carbaldehyde is a key functional handle that enables its integration into a variety of heterocyclic frameworks. Through well-established multicomponent reactions and condensation strategies, this compound can be used to build complex molecular architectures containing multiple heteroatoms, which are often associated with significant biological activity.

Construction of Quinazoline-Furan Hybrids

Quinazoline (B50416) and its oxidized form, quinazolinone, are privileged scaffolds in medicinal chemistry, found in numerous compounds with a wide array of biological activities. ijnc.ir The synthesis of quinazoline-furan hybrids can be achieved by reacting this compound with appropriate aniline-derived precursors.

A common strategy involves the condensation of the aldehyde with a 2-aminobenzamide (B116534). In this reaction, the aldehyde reacts with the primary amino group of the 2-aminobenzamide to form a Schiff base intermediate. Subsequent intramolecular cyclization, often promoted by an oxidizing agent or catalyst, leads to the formation of the quinazolinone ring. This approach allows the direct coupling of the furan (B31954) moiety at the 2-position of the quinazoline core. Alternatively, furan-2-carbaldehydes can be used as C1 building blocks in photocatalytic reactions with 2-aminobenzamides to yield 3-substituted quinazolin-4(3H)-ones, demonstrating the versatility of this starting material in modern synthetic methods. nih.gov

Integration into Indazole-Furan Architectures

Indazole-containing compounds are of significant interest in pharmaceutical research due to their diverse pharmacological properties. researchgate.netjocpr.com this compound can serve as a precursor for the synthesis of furan-substituted indazoles. A plausible and widely used synthetic route is the reaction of the aldehyde with a substituted hydrazine (B178648), such as phenylhydrazine.

This reaction initially forms a hydrazone intermediate. The subsequent step involves an intramolecular cyclization, often requiring specific conditions such as acid or base catalysis, or transition-metal-mediated C-H activation, to construct the pyrazole (B372694) ring fused to the benzene (B151609) ring, thereby forming the indazole system. nih.gov This method results in the furan moiety being attached to the indazole core, creating a hybrid structure that combines the chemical features of both heterocyclic systems. The specific substitution pattern on the indazole ring can be controlled by the choice of the hydrazine reagent. researchgate.net

Formation of Thiazolopyrimidine Derivatives

Thiazolopyrimidines are fused heterocyclic systems that exhibit a broad spectrum of biological activities. jocpr.com The synthesis of these derivatives from this compound can be accomplished through a multi-step, one-pot sequence, typically starting with a Biginelli reaction. researchgate.netwikipedia.org

In the first step, this compound undergoes a three-component condensation with a β-ketoester (such as ethyl acetoacetate) and thiourea (B124793). nih.govnih.gov This reaction constructs a dihydropyrimidine-2-thione intermediate, which incorporates the furan-benzyl moiety at the 4-position of the pyrimidine (B1678525) ring. In the second step, this intermediate is reacted with a reagent containing a two-carbon unit and a leaving group, such as an α-halo ketone or an α-halo ester (e.g., ethyl bromoacetate). nih.govjocpr.com This leads to an S-alkylation of the thiourea moiety followed by an intramolecular cyclization to form the fused thiazole (B1198619) ring, yielding the final thiazolo[3,2-a]pyrimidine scaffold. nih.gov

Synthesis of Chalcone and Other Propenoic Acid Derivatives

The aldehyde group of this compound is highly susceptible to condensation reactions with carbon nucleophiles, making it an ideal substrate for synthesizing chalcones and propenoic acid derivatives.

Chalcones , or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation . jocpr.com This base-catalyzed reaction involves the condensation of an aldehyde that lacks α-hydrogens, such as this compound, with a ketone that possesses α-hydrogens (e.g., acetophenone). nih.gov The reaction proceeds via an enolate intermediate from the ketone, which attacks the aldehyde carbonyl group, followed by dehydration to yield the characteristic α,β-unsaturated ketone structure of the chalcone. chemhelpasap.com These furan-containing chalcones are valuable intermediates for synthesizing other heterocyclic systems like pyrazolines.

Propenoic acid derivatives can be synthesized using the Knoevenagel condensation . This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst like piperidine. The reaction yields a 3-(5-(3-fluorobenzyl)furan-2-yl)propenoic acid derivative. A study on the analogous 5-benzylfuran-2-carbaldehyde demonstrated that condensation with malonic acid proceeds efficiently to give the corresponding propenoic acid.

| Derivative Class | General Reaction Name | Key Reagents | Resulting Structure Core |

|---|---|---|---|

| Chalcone | Claisen-Schmidt Condensation | Aryl or alkyl ketone (e.g., Acetophenone) | (E)-1-Aryl-3-(5-(3-fluorobenzyl)furan-2-yl)prop-2-en-1-one |

| Propenoic Acid | Knoevenagel Condensation | Malonic acid or its esters | (E)-3-(5-(3-fluorobenzyl)furan-2-yl)acrylic acid |

| Quinazoline-Furan Hybrid | Condensation/Cyclization | 2-Aminobenzamide | 2-(5-(3-Fluorobenzyl)furan-2-yl)quinazolin-4(3H)-one |

| Indazole-Furan Hybrid | Hydrazone formation/Cyclization | Substituted hydrazine (e.g., Phenylhydrazine) | 3-(5-(3-Fluorobenzyl)furan-2-yl)-indazole |

| Thiazolopyrimidine | Biginelli Reaction followed by Cyclization | β-ketoester, Thiourea, α-halo compound | Thiazolo[3,2-a]pyrimidine with furan substituent |

Scaffold for Rational Design of Functionalized Derivatives

In medicinal chemistry, the concept of rational drug design often relies on the use of a central molecular scaffold that can be systematically modified to optimize biological activity. This compound represents an excellent scaffold for this purpose due to its distinct, modifiable regions:

The Aldehyde Group: As detailed above, this group is a versatile handle for synthesizing a vast library of heterocyclic and acyclic derivatives. Its reactivity allows for the introduction of diverse functional groups and ring systems.

The 3-Fluorobenzyl Moiety: The fluorine atom on the benzyl (B1604629) ring is a key feature for drug design. Fluorine substitution can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, without drastically changing its size. The position of the fluorine can be varied (ortho, meta, para) to probe different interactions within a receptor binding pocket.

The Furan Ring: The furan ring acts as a relatively rigid linker between the benzyl group and the functional derivatives formed from the aldehyde. It can participate in hydrogen bonding and π-stacking interactions. Furthermore, the furan ring itself can be a site for further chemical modification if desired.

By systematically altering each of these three regions, chemists can generate a large library of analogues. This allows for a thorough exploration of the structure-activity relationship (SAR), helping to identify which structural features are crucial for a desired biological effect.

Potential in Material Science and Functional Molecule Development

Furfural (B47365), the parent compound of the furan-2-carbaldehyde family, is recognized as a key platform chemical derived from renewable biomass. It serves as a building block for a variety of polymers, resins, and solvents. Derivatives like this compound retain this potential and offer additional functionalities for the development of advanced materials.

The aldehyde group can be used in polymerization reactions, for example, with phenols to create furan-based resins analogous to phenol-formaldehyde resins. The resulting polymers could exhibit unique thermal and mechanical properties influenced by the bulky and polar 3-fluorobenzyl side group.

Furthermore, the extended π-conjugated system that can be created through reactions like the Knoevenagel or Claisen-Schmidt condensations is of interest for developing functional organic materials. The resulting chalcones and propenoic acid derivatives possess conjugated systems that can absorb and emit light, suggesting potential applications as organic dyes, fluorescent probes, or components in organic electronic devices. The presence of the furan ring and the fluorine atom can be used to fine-tune the electronic properties (e.g., the HOMO/LUMO energy levels) of these conjugated molecules, thereby tailoring their optical and electronic characteristics for specific applications.

Lack of Specific Research Data Precludes Article Generation on this compound

A thorough investigation into the scientific literature and available data reveals a significant gap in specific research concerning the polymeric, fluorescent, or optoelectronic applications of the chemical compound This compound . Despite extensive searches for dedicated studies on this particular molecule, no detailed research findings, data tables, or scholarly articles focusing on its use in these advanced chemical synthesis areas could be located.

The inquiry sought to detail the applications of this compound in two key areas: polymeric applications and the development of fluorescent or optoelectronic materials. However, the available scientific and technical information does not provide the specific data required to construct an article based on the requested outline.

General information on the broader class of compounds, furan-2-carbaldehydes (also known as furfurals), indicates their role as precursors in the synthesis of various chemicals and polymers. For instance, furfural is a well-known bio-based platform chemical used in the production of resins and other polymeric materials. Derivatives of furan are also explored for their potential in creating novel materials with specific electronic and photophysical properties.

However, the substitution of a 3-fluorobenzyl group at the 5-position of the furan ring creates a unique chemical entity. The specific effects of this substitution on polymerization behavior or on the molecule's potential as a fluorescent or optoelectronic material have not been documented in the accessible literature. Research on related but structurally distinct compounds, such as benzofuran (B130515) derivatives, exists but is not applicable to the user's specific request for information solely on this compound.

Therefore, the requested article on the applications and derivatization of this compound in advanced chemical synthesis cannot be generated at this time due to a lack of specific, verifiable research data for this compound in the specified fields.

Conclusion and Future Research Directions

Summary of Current Understanding of 5-(3-Fluorobenzyl)furan-2-carbaldehyde Chemistry

Currently, dedicated research focusing exclusively on this compound is limited in publicly accessible scientific literature. However, a foundational understanding can be constructed by examining the chemistry of its constituent parts: the furan-2-carbaldehyde core and the 3-fluorobenzyl substituent.

The furan-2-carbaldehyde moiety is a well-studied platform molecule, often derived from renewable resources. mdpi.com The aldehyde group is a versatile functional handle for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as the Knoevenagel condensation. nih.gov The furan (B31954) ring itself is an electron-rich aromatic system susceptible to electrophilic substitution and can participate in cycloaddition reactions. nih.govresearchgate.net

The introduction of a 3-fluorobenzyl group at the 5-position of the furan ring is significant. The benzyl (B1604629) group provides a flexible linker, and the fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for potential pharmaceutical applications. The presence of a fluorinated benzyl group is noted in other complex heterocyclic structures with potential therapeutic relevance, suggesting the value of this substitution pattern. sigmaaldrich.com

Emerging Synthetic Methodologies and Catalytic Systems

The synthesis of furan derivatives is continuously evolving, with a focus on efficiency, selectivity, and sustainability. For a compound like this compound, several emerging synthetic strategies could be highly beneficial.

Catalytic C-H Bond Functionalization: Transition-metal-catalyzed C-H bond functionalization represents a powerful and atom-economical approach. mdpi.com A direct coupling of furan-2-carbaldehyde with 3-fluorotoluene, mediated by a suitable catalyst, could provide a more direct and efficient synthesis, avoiding the pre-functionalization of starting materials.

Flow Chemistry: The use of continuous flow reactors for the synthesis of furan derivatives offers advantages in terms of safety, scalability, and reaction control. The synthesis of this compound could be adapted to a flow process, potentially improving yields and purity while minimizing reaction times.

Biocatalysis: Enzymatic approaches are gaining traction for their high selectivity and mild reaction conditions. The use of specific enzymes for the coupling of furan and benzyl moieties could offer a green and efficient synthetic route.

A comparison of potential synthetic routes is presented in Table 1.

| Method | Starting Materials | Key Reagents/Catalysts | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Meerwein Arylation | Furan-2-carbaldehyde, 3-Fluoroaniline | NaNO₂, HCl, CuCl₂ | Readily available starting materials | Multi-step process, potential for side products |

| Coupling Reaction | 5-(Chloromethyl)furan-2-carbaldehyde, 3-Fluorobenzene derivative | Organometallic reagents, Palladium or Nickel catalyst | Good functional group tolerance | Requires pre-functionalized furan |

| C-H Functionalization | Furan-2-carbaldehyde, 3-Fluorotoluene | Transition metal catalyst (e.g., Pd, Rh) | High atom economy, direct | Catalyst cost, optimization of selectivity |

Disclaimer: This table presents hypothetical synthetic routes based on established chemical principles, as specific experimental data for the synthesis of this compound is not available in the reviewed literature.

Advanced Computational Approaches for Predictive Design